Cas no 2171724-49-3 (2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid)

2-{3-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclobutyl backbone and a pent-4-enamide side chain. This compound is primarily utilized in peptide synthesis, where its Fmoc group ensures selective deprotection under mild basic conditions, facilitating stepwise elongation. The cyclobutyl ring introduces conformational constraints, enhancing peptide stability and modulating biological activity. The pent-4-enamide moiety offers further functionalization potential via thiol-ene or cross-coupling reactions. Its structural complexity makes it valuable for designing peptidomimetics and constrained analogs in medicinal chemistry. The compound is typically employed in solid-phase peptide synthesis (SPPS) with high purity and compatibility with standard coupling reagents.
2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid structure
2171724-49-3 structure
商品名:2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid
CAS番号:2171724-49-3
MF:C26H28N2O5
メガワット:448.510927200317
CID:6141342
PubChem ID:165958098

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid
    • EN300-1558948
    • 2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid
    • 2171724-49-3
    • インチ: 1S/C26H28N2O5/c1-2-7-23(25(31)27-17-12-16(13-17)14-24(29)30)28-26(32)33-15-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h2-6,8-11,16-17,22-23H,1,7,12-15H2,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: CEMYUODTKKYKNR-UHFFFAOYSA-N
    • ほほえんだ: OC(CC1CC(C1)NC(C(CC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 448.19982200g/mol
  • どういたいしつりょう: 448.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 712
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 105Ų

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1558948-10000mg
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid
2171724-49-3
10000mg
$14487.0 2023-09-25
Enamine
EN300-1558948-1.0g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid
2171724-49-3
1g
$3368.0 2023-05-23
Enamine
EN300-1558948-0.25g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid
2171724-49-3
0.25g
$3099.0 2023-05-23
Enamine
EN300-1558948-0.1g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid
2171724-49-3
0.1g
$2963.0 2023-05-23
Enamine
EN300-1558948-5.0g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid
2171724-49-3
5g
$9769.0 2023-05-23
Enamine
EN300-1558948-10.0g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid
2171724-49-3
10g
$14487.0 2023-05-23
Enamine
EN300-1558948-0.05g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid
2171724-49-3
0.05g
$2829.0 2023-05-23
Enamine
EN300-1558948-1000mg
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid
2171724-49-3
1000mg
$3368.0 2023-09-25
Enamine
EN300-1558948-250mg
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid
2171724-49-3
250mg
$3099.0 2023-09-25
Enamine
EN300-1558948-50mg
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclobutyl}acetic acid
2171724-49-3
50mg
$2829.0 2023-09-25

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid 関連文献

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acidに関する追加情報

Introduction to 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid (CAS No. 2171724-49-3)

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2171724-49-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclobutyl ring, an amino acid derivative, and a fluorenyl moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

The structural complexity of 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid arises from its multifaceted architecture. The cyclobutyl ring introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and stability. Additionally, the pent-4-enamide moiety contributes to the compound's solubility and reactivity, while the fluorenyl group enhances its metabolic stability and pharmacokinetic properties. These features collectively make it an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various biological pathways associated with human diseases. The unique structural features of 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid suggest potential applications in modulating enzyme activity, receptor binding, and cellular signaling pathways. For instance, the fluorenyl group can serve as a fluorescent probe for imaging studies, while the carboxylic acid moiety can be used for covalent drug delivery systems.

One of the most compelling aspects of this compound is its potential in oncology research. The cyclobutyl ring has been shown to enhance the binding affinity of certain kinase inhibitors, making it a valuable structural motif in anticancer drug design. Furthermore, the presence of an amide bond in the pentenamide segment allows for facile derivatization, enabling researchers to explore a wide range of analogs with tailored biological activities. Recent studies have demonstrated that derivatives of this class exhibit inhibitory effects on various kinases involved in cancer progression, such as EGFR and HER2.

The fluorenylmethoxycarbonyl (Fmoc) protecting group in the molecule's name is particularly noteworthy. Fmoc is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. In the context of 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid, this group not only provides protection for the amino function during synthetic modifications but also contributes to the overall solubility and bioavailability of the compound. This makes it an ideal candidate for further development into a lead compound for drug discovery programs.

Another area where this compound shows promise is in neurodegenerative diseases research. The structural motif present in 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid has been implicated in modulating neurotransmitter release and receptor function. Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the pharmacological profile through structural modifications offers a versatile platform for developing novel therapeutics.

The synthesis of 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid presents both challenges and opportunities for synthetic chemists. The complex architecture requires multi-step synthesis involving advanced techniques such as cross-coupling reactions, cyclization processes, and protective group strategies. However, recent advancements in synthetic methodologies have made it more feasible to construct such intricate molecules with high efficiency and yield. These improvements have opened up new avenues for exploring the full potential of this compound as a pharmacological tool.

In conclusion,2-{3-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)pentenaminidocyclobutyl}acetic acid (CAS No. 2171724493) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutic agents targeting various human diseases. With ongoing advancements in synthetic chemistry and drug discovery technologies,this compound holds promise as a valuable tool for future medical applications.

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